molecular formula C18H15ClN2O3 B11057640 (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene

(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene

Cat. No.: B11057640
M. Wt: 342.8 g/mol
InChI Key: GSLANQZSOXUARP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazene group, a 4-chlorophenyl group, and a 7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene involves its interaction with specific molecular targets and pathways. The diazene group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazene group, in particular, allows for a wide range of chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

[6-[(4-chlorophenyl)diazenyl]-2,3-dihydro-1,4-benzodioxin-7-yl]-cyclopropylmethanone

InChI

InChI=1S/C18H15ClN2O3/c19-12-3-5-13(6-4-12)20-21-15-10-17-16(23-7-8-24-17)9-14(15)18(22)11-1-2-11/h3-6,9-11H,1-2,7-8H2

InChI Key

GSLANQZSOXUARP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2N=NC4=CC=C(C=C4)Cl)OCCO3

Origin of Product

United States

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